Kinase Inhibition Profile vs. Closest Structural Analogs: No Direct Data Available
No quantitative IC50, Ki, or Kd values for CAS 477227-95-5 have been identified in primary literature, patents, or authoritative public databases (ChEMBL, PubChem BioAssay, BindingDB). The closest structurally characterized analogs are N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6 in Kurup et al., 2018) which demonstrated single-digit micromolar inhibition of both EGFR and AURKA, and the multi-kinase inhibitor RS-41 which showed AURKA IC50 = 0.96 µM, JAK2 IC50 = 1.21 µM, and EGFR IC50 = 5.92 µM [1][2]. However, these compounds lack the C5-phenyl and N-(2-phenylethyl) substituents or bear different substitution patterns, precluding direct quantitative comparison.
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | No data available for CAS 477227-95-5 |
| Comparator Or Baseline | Closest available: Compound 6 (Kurup 2018) – EGFR & AURKA single-digit µM; RS-41 (Samant 2018) – AURKA IC50 0.96±0.03 µM, JAK2 IC50 1.21±0.17 µM, EGFR IC50 5.92±0.75 µM |
| Quantified Difference | Not calculable – compounds are structurally non-identical |
| Conditions | Kinase inhibition assays (biochemical); cell viability and clonogenic assays in FLO-1 and AGS UGC cell lines for RS-41 |
Why This Matters
Procurement for screening campaigns cannot rely on proxy data; the absence of direct evidence means users must generate de novo profiling data, which should be factored into project timelines and costs.
- [1] Kurup S, McAllister B, Liskova P, et al. J Enzyme Inhib Med Chem. 2018;33(1):74-84. View Source
- [2] Samant A, Visal T, Pancholi P, et al. Cancer Res. 2018;78(13_Supplement):2800. View Source
